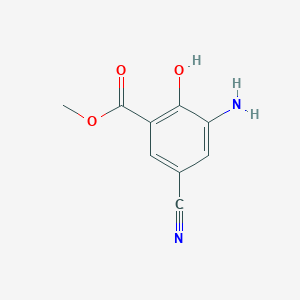

Methyl 3-amino-5-cyano-2-hydroxybenzoate

Description

Methyl 3-amino-5-cyano-2-hydroxybenzoate (CAS: 199536-01-1, C₉H₈N₂O₃) is a benzoate derivative characterized by amino (-NH₂), cyano (-CN), and hydroxyl (-OH) substituents at positions 3, 5, and 2 of the aromatic ring, respectively. This compound is of interest in medicinal and materials chemistry due to its multifunctional groups, which enable diverse reactivity, including hydrogen bonding, electrophilic substitution, and participation in cyclization reactions. Its molecular weight is 192.17 g/mol, and it is often utilized as a precursor in synthesizing heterocyclic compounds for pharmaceutical applications .

Properties

IUPAC Name |

methyl 3-amino-5-cyano-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBXTYCRIQOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-cyano-2-hydroxybenzoate typically involves the esterification of 3-amino-5-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 3-amino-5-cyano-2-oxobenzoate.

Reduction: Formation of 3-amino-5-aminomethyl-2-hydroxybenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : Methyl 3-amino-5-cyano-2-hydroxybenzoate serves as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation.

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for further pharmacological studies.

Medicine

- Drug Development : The compound is being explored for its potential as a drug candidate due to its diverse biological activities. Its anti-inflammatory and antioxidant properties suggest applications in treating chronic pain and oxidative stress-related diseases.

Industry

- Production of Specialty Chemicals : this compound is utilized in the manufacturing of dyes and pigments, contributing to various industrial applications.

Case Studies

-

Anti-inflammatory Effects :

- A study demonstrated that administration of this compound significantly reduced inflammation markers in animal models. The primary mechanism involved the reduction of cytokine levels, indicating its potential for pain management.

-

Antimicrobial Efficacy :

- In vitro assays showed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-cyano-2-hydroxybenzoate depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of functional groups like amino, cyano, and hydroxy allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substitution Patterns and Reactivity

Key Analogues :

Methyl 3-Amino-4-Hydroxybenzoate (C₈H₉NO₃, MW: 167.16 g/mol) Substituents: Amino (3), hydroxyl (4). Comparison: The absence of the cyano group reduces electron-withdrawing effects, making it less reactive in nucleophilic aromatic substitution. Used in benzoxazole synthesis via cyclization with aryl acids .

Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate (C₁₂H₁₅NO₅, MW: 253.25 g/mol) Substituents: Hydroxyl (2,4), amido (5). Comparison: The amido group enhances hydrogen-bonding capacity and biological activity, unlike the cyano group, which prioritizes electronic effects. Used in derivatization for antimicrobial studies .

Methyl 2-Amino-5-Chlorobenzoate (C₈H₈ClNO₂, MW: 185.61 g/mol) Substituents: Amino (2), chloro (5). Comparison: Chloro substituents are less polar than cyano, reducing solubility in polar solvents. This compound is a precursor in herbicide synthesis (e.g., sulfonylureas) .

Electronic and Steric Effects

- Cyano vs. Chloro: The cyano group in the target compound provides stronger electron-withdrawing effects (-I, -M), enhancing reactivity in electrophilic substitution compared to chloro (-I only) .

- Hydroxyl Position : The 2-hydroxy group in the target compound increases acidity (pKa ~8–10) compared to 4-hydroxy analogues (pKa ~9–11), influencing deprotonation in basic conditions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Methyl 3-Amino-5-Cyano-2-Hydroxybenzoate | C₉H₈N₂O₃ | 192.17 | 1.2 | ~10 (DMSO) |

| Methyl 3-Amino-4-Hydroxybenzoate | C₈H₉NO₃ | 167.16 | 0.8 | ~25 (MeOH) |

| Methyl 2-Amino-5-Chlorobenzoate | C₈H₈ClNO₂ | 185.61 | 2.1 | ~5 (DCM) |

Biological Activity

Methyl 3-amino-5-cyano-2-hydroxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

- Amino Group (-NH2) : Known for its role in biological interactions.

- Cyano Group (-C≡N) : Imparts unique reactivity and potential for interaction with biological targets.

- Hydroxy Group (-OH) : Facilitates hydrogen bonding, enhancing solubility and interaction with biomolecules.

The mechanism of action of this compound is primarily through its interaction with specific molecular targets within cells. The presence of the amino, cyano, and hydroxy groups allows the compound to form hydrogen bonds and engage in various biochemical pathways, influencing enzyme activity and receptor interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects against HeLa cells, with an IC50 value indicating effective concentration required to reduce cell viability by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells underscores its potential as an anticancer agent .

Case Studies

- Study on Antimicrobial Effects : A study investigated the efficacy of this compound against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition, particularly effective against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for antibiotic development.

- Evaluation of Anticancer Properties : Another research focused on the compound's effects on various cancer cell lines. It was found that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. This study highlighted its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-cyano-2-hydroxybenzoate | Amino and cyano groups | Moderate antimicrobial activity |

| Methyl 3-amino-5-cyano-4-hydroxybenzoate | Hydroxy group at different position | Lower anticancer efficacy |

| Ethyl 4-amino-5-cyano-2-hydroxybenzoate | Ethyl instead of methyl | Different pharmacokinetic properties |

The structural positioning of functional groups in this compound contributes to its enhanced reactivity and biological activity compared to its analogs .

Q & A

What are the optimal synthetic routes for Methyl 3-amino-5-cyano-2-hydroxybenzoate, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

The synthesis of structurally analogous benzoate derivatives often employs multi-step protocols involving halogenation, esterification, and functional group protection/deprotection. For example, triazine-based derivatives are synthesized via sequential nucleophilic substitutions using trichlorotriazine, phenols, and amines under controlled temperature (e.g., 35°C) with bases like DIPEA (diisopropylethylamine) to enhance reactivity . Reaction optimization should focus on:

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates.

- Catalytic additives : For cyano-group introduction, consider Knoevenagel condensation or palladium-catalyzed cyanation .

How can crystallographic data for this compound be validated to resolve ambiguities in molecular geometry?

Advanced Research Focus

Crystallographic validation requires rigorous checks for disorder, twinning, and hydrogen bonding. Tools like SHELXL (for small-molecule refinement) and PLATON (for structure validation) are critical . Key steps include:

- ADP analysis : Examine anisotropic displacement parameters to identify poorly resolved atoms.

- Hydrogen bonding networks : Use OLEX2 or Mercury to map interactions, particularly for the hydroxyl and amino groups, which may form intramolecular H-bonds.

- Twinned data handling : Apply twin-law matrices in SHELXL for datasets with overlapping reflections .

What spectroscopic techniques are most effective for characterizing the substituent interactions in this compound?

Basic Research Focus

A combination of NMR, IR, and mass spectrometry is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify chemical shifts for the amino (–NH2, δ ~5-6 ppm), cyano (–CN, δ ~110-120 ppm in <sup>13</sup>C), and ester (–COOCH3, δ ~3.8-4.0 ppm in <sup>1</sup>H) groups.

- IR spectroscopy : Confirm hydroxyl (3200-3600 cm<sup>−1</sup>), cyano (~2200 cm<sup>−1</sup>), and ester carbonyl (~1700 cm<sup>−1</sup>) stretches.

- HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm mass error .

How can computational methods predict the bioactivity of this compound against specific therapeutic targets?

Advanced Research Focus

Molecular docking and QSAR modeling are key:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to assess binding affinity for targets like dopamine D2 or serotonin receptors, leveraging structural analogs (e.g., benzamide derivatives with reported dual antagonism ).

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesis.

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic routes based on known triazine or benzoate pathways .

What strategies mitigate instability of the hydroxyl and amino groups during storage or reaction conditions?

Advanced Research Focus

Functional group stability is critical for reproducibility:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during harsh reactions (e.g., bromination).

- Inert atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the amino group.

- Lyophilization : Store the compound as a lyophilized powder at –20°C to minimize hydrolysis of the ester group .

How can contradictory bioassay results for this compound be systematically addressed?

Advanced Research Focus

Contradictions often arise from assay conditions or impurity interference:

- Dose-response validation : Perform EC50/IC50 assays in triplicate across multiple cell lines (e.g., HEK293 for receptor studies).

- Impurity profiling : Use HPLC-PDA/MS to identify byproducts (e.g., de-esterified analogs) that may antagonize bioactivity .

- Positive controls : Compare with structurally validated compounds (e.g., methyl 4-amino-3-hydroxybenzoate derivatives ).

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Focus

Adhere to OSHA and institutional guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.